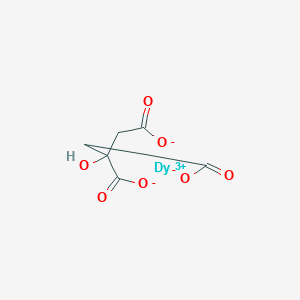
2-Amino-3-(thiazol-4-yl)propanoic acid
Übersicht
Beschreibung
“2-Amino-3-(thiazol-4-yl)propanoic acid” is a research compound with the molecular formula C6H8N2O2S . It is also known as DL-4-Thiazolylalanine .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps. For instance, 3-(2-amino-1,3-thiazol-4-yl)propanoic acid can be synthesized by reacting 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide to form 2-(Pyridin-2-yl)-1,3-thiazol-4-amine. The resulting amine is then purified and reacted with propanoic acid in the presence of hydrochloric acid to form 3-propanoic acid.
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(thiazol-4-yl)propanoic acid” can be represented by the InChI code: InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) . This indicates that the compound contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .
Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-(thiazol-4-yl)propanoic acid” is 172.21 g/mol . It has a complexity of 154 and a topological polar surface area of 104 Ų . The compound has two hydrogen bond donors and five hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including DL-4-Thiazolylalanine, have been recognized for their antimicrobial properties. They are particularly effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungals . For instance, certain thiazole compounds have shown potent activity against multidrug-resistant pathogens, which is critical in addressing the growing concern of antibiotic resistance .
Anticancer Potential
The thiazole ring is a common feature in many anticancer agents. Research has indicated that modifications of thiazole-based compounds can lead to new molecules with potent antitumor activities . This makes DL-4-Thiazolylalanine a promising candidate for the synthesis of novel anticancer drugs.
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their antioxidant capabilities. Some compounds with the thiazole moiety have demonstrated significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases .
Anti-Alzheimer’s Disease
DL-4-Thiazolylalanine could be used in the synthesis of drugs targeting neurodegenerative diseases like Alzheimer’s. Thiazole compounds have shown potential in anti-Alzheimer’s drug development due to their ability to interact with biological targets associated with the disease .
Hepatoprotective Effects
Some thiazole derivatives exhibit hepatoprotective activities, suggesting that DL-4-Thiazolylalanine could be explored for its potential in protecting the liver from various forms of damage .
Zukünftige Richtungen
Future research could focus on further elucidating the synthesis, chemical reactions, mechanism of action, and safety profile of “2-Amino-3-(thiazol-4-yl)propanoic acid”. Additionally, the compound’s potential applications in various fields, such as medicine or materials science, could be explored .
Eigenschaften
IUPAC Name |
2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561446 | |
| Record name | 3-(1,3-Thiazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(thiazol-4-yl)propanoic acid | |
CAS RN |
14717-97-6 | |
| Record name | 3-(1,3-Thiazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)






![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)